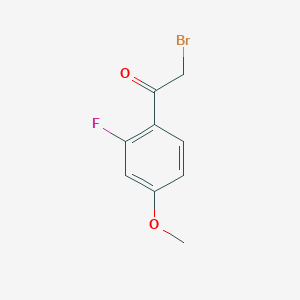

2-Fluoro-4-methoxyphenacyl bromide

描述

Structure

3D Structure

属性

IUPAC Name |

2-bromo-1-(2-fluoro-4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-13-6-2-3-7(8(11)4-6)9(12)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLFPKDKQYVRNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408518 | |

| Record name | 2-Fluoro-4-methoxyphenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157014-35-2 | |

| Record name | 2-Fluoro-4-methoxyphenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2 Fluoro 4 Methoxyphenacyl Bromide

Established Synthetic Pathways to 2-Fluoro-4-methoxyphenacyl bromide

The principal strategy for synthesizing this compound, also known as 2-bromo-1-(2-fluoro-4-methoxyphenyl)ethanone, is the selective bromination of the α-carbon of 2-Fluoro-4-methoxyacetophenone. scbt.comsigmaaldrich.comsigmaaldrich.comsynquestlabs.com The precursor itself is typically prepared via a Friedel-Crafts acylation of 3-fluoroanisole. google.com

Bromination Strategies Utilizing 2-Fluoro-4-methoxyacetophenone Precursors

The conversion of 2-Fluoro-4-methoxyacetophenone to its α-bromo derivative can be achieved through several established bromination methods commonly used for ketones. These methods primarily differ in the choice of brominating agent and reaction conditions.

One of the most common methods involves the use of elemental bromine (Br₂) in a suitable solvent, often with an acid catalyst. For analogous acetophenones, this reaction is typically carried out in solvents like glacial acetic acid. nih.gov The acid catalyzes the formation of the enol tautomer of the ketone, which then acts as the nucleophile, attacking the electrophilic bromine.

Another widely employed and often preferred method utilizes N-Bromosuccinimide (NBS) as the brominating agent. This reagent is a solid and is generally considered easier and safer to handle than liquid bromine. nih.gov The reaction with NBS is often catalyzed by a radical initiator or an acid. For instance, the bromination of acetophenones with NBS can be effectively carried out in the presence of a catalytic amount of p-toluenesulfonic acid.

A third approach involves the use of metal bromides, such as cupric bromide (CuBr₂). In this method, the ketone is typically refluxed with CuBr₂ in a solvent mixture like ethyl acetate (B1210297) and chloroform. nih.gov This method offers an alternative to the use of elemental bromine.

Table 1: Comparison of Bromination Strategies for Acetophenone (B1666503) Derivatives

| Brominating Agent | Catalyst/Conditions | Solvent | Typical Yields (for analogous compounds) | Reference |

| Bromine (Br₂) | Acetic Acid | Glacial Acetic Acid | Good to Excellent | nih.gov |

| N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid | Acetonitrile | Good | - |

| Cupric Bromide (CuBr₂) | Reflux | Ethyl Acetate/Chloroform | High | nih.gov |

Alternative Synthetic Routes for the Preparation of this compound

While the direct bromination of 2-Fluoro-4-methoxyacetophenone is the most straightforward route, alternative strategies for the synthesis of α-haloketones exist in the broader context of organic synthesis. One such method is the tandem hydroxybromination and oxidation of styrenes. While not a direct route from the acetophenone precursor, this method highlights the versatility of synthetic approaches to phenacyl bromides.

Green Chemistry Principles in the Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of α-bromoketones to minimize the use and generation of hazardous substances. For the synthesis of compounds like this compound, this translates to exploring alternative reagents and reaction media.

One green approach involves the use of oxidizing agents in combination with a bromide source. For example, the use of Oxone (potassium peroxymonosulfate) with ammonium (B1175870) bromide provides an efficient and more environmentally benign method for the one-pot synthesis of α-bromoketones from secondary alcohols, which can be an alternative pathway to the ketone precursor. Another method utilizes K₂S₂O₈ for the tandem hydroxybromination and oxidation of styrenes in water, avoiding organic solvents.

The use of ionic liquids as recyclable reaction media for bromination with NBS has also been explored. This approach can simplify product isolation and reduce solvent waste.

Optimization of Reaction Conditions for Yield and Selectivity in this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired α-monobrominated product while minimizing the formation of di-brominated and other byproducts. Key parameters that are typically optimized include reaction temperature, reaction time, and the stoichiometry of the reagents.

For the bromination of acetophenones, controlling the temperature is critical. Reactions are often initiated at low temperatures (e.g., 0-10 °C) during the addition of the brominating agent to manage the exothermic nature of the reaction and improve selectivity. The reaction is then often allowed to proceed at room temperature or with gentle heating.

The molar ratio of the brominating agent to the ketone is another key factor. A slight excess of the brominating agent is sometimes used to ensure complete conversion of the starting material, but a large excess can lead to the formation of di-brominated byproducts. The progress of the reaction is typically monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

Table 2: Key Parameters for Optimization of α-Bromination of Ketones

| Parameter | General Consideration | Potential Impact on Yield and Selectivity |

| Temperature | Often initiated at low temperatures (0-10 °C) and then warmed. | Higher temperatures can increase reaction rate but may decrease selectivity and lead to byproduct formation. |

| Reaction Time | Monitored by TLC or HPLC to determine completion. | Insufficient time leads to incomplete conversion; excessive time can promote side reactions. |

| Stoichiometry | Typically a 1:1 to 1:1.1 molar ratio of ketone to brominating agent. | Excess brominating agent can lead to di-bromination. |

| Solvent | Choice depends on the brominating agent and reaction conditions. | Can influence reaction rate, selectivity, and ease of work-up. |

| Catalyst | Acid or radical initiator can be used, especially with NBS. | Can significantly increase the reaction rate and influence the reaction mechanism. |

Reactivity and Mechanistic Investigations of 2 Fluoro 4 Methoxyphenacyl Bromide

Nucleophilic Substitution Reactions Involving the Bromine Moiety of 2-Fluoro-4-methoxyphenacyl bromide

The bromine atom in this compound is situated on an α-carbon to a carbonyl group, making it a highly reactive site for nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent carbonyl group polarizes the carbon-bromine bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. ksu.edu.sa This reactivity is fundamental to the use of this compound as an alkylating agent.

Alkylation and Arylation Reactions Utilizing this compound as an Electrophile

As an electrophile, this compound can participate in alkylation and arylation reactions. Various nucleophiles can displace the bromide ion, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. For instance, it can react with carbanions, organometallic reagents, and electron-rich aromatic compounds. The efficiency of these reactions is often influenced by the choice of solvent, temperature, and the nature of the nucleophile. ksu.edu.sa

Synthesis of Ethers, Thioethers, and Amines from this compound

The electrophilic nature of the α-carbon allows for the synthesis of a variety of functionalized molecules.

Ethers: Ethers can be synthesized via the Williamson ether synthesis, where an alkoxide ion acts as the nucleophile, attacking the electrophilic carbon and displacing the bromide. libretexts.org This reaction is a classic and versatile method for preparing both symmetrical and unsymmetrical ethers. libretexts.org The reaction of this compound with an appropriate alcohol in the presence of a base would yield the corresponding ether.

Thioethers: Similarly, thioethers can be prepared by reacting this compound with a thiol or a thiolate salt. taylorandfrancis.com The sulfur nucleophile readily attacks the electrophilic carbon, leading to the formation of a carbon-sulfur bond. taylorandfrancis.com The use of thiourea (B124793) followed by hydrolysis is an alternative, odorless method for generating the thiol in situ, which then reacts with the alkyl halide. semanticscholar.org

Amines: The synthesis of amines can be achieved through the reaction of this compound with ammonia (B1221849) or primary or secondary amines. chemguide.co.uk This reaction proceeds via nucleophilic substitution, where the nitrogen atom of the amine attacks the electrophilic carbon. However, this method can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to the potential for multiple alkylations of the nitrogen atom. chemguide.co.uklibretexts.org To achieve more controlled synthesis of primary amines, methods like the Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia surrogate, can be employed. libretexts.org

Carbonyl Group Reactivity of this compound

The ketone functionality in this compound is another key site of reactivity, participating in a range of chemical transformations.

Condensation Reactions and Heterocycle Formation via the Ketone Functionality of this compound

The carbonyl group can undergo condensation reactions with various nucleophiles, a common strategy for the synthesis of heterocyclic compounds. For example, phenacyl bromides are known to react with compounds like phenyl thiourea to form thiazole (B1198619) derivatives. researchgate.net Similarly, this compound can be used as a precursor for the synthesis of various five- and six-membered heterocycles containing nitrogen, sulfur, and oxygen atoms. researchgate.net For instance, it can undergo cyclocondensation reactions to form furo[2,3-b]furans and furo[2,3-b]pyrroles. semanticscholar.org

Reduction and Oxidation Pathways of the Carbonyl in this compound

The carbonyl group can be reduced to a secondary alcohol using various reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent can influence the selectivity of the reaction, especially in the presence of other reducible functional groups.

Aromatic Ring Functionalization and Reactivity of this compound

The benzene (B151609) ring of this compound is substituted with a fluorine atom and a methoxy (B1213986) group. These substituents influence the reactivity of the aromatic ring towards electrophilic and nucleophilic aromatic substitution reactions. The methoxy group is an activating, ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group. The interplay of these electronic effects, along with the deactivating effect of the phenacyl group, will determine the regioselectivity of further functionalization.

Nucleophilic aromatic substitution (SNAr) of the fluorine atom is also a possibility, particularly if a strong electron-withdrawing group is present in the para position to activate the ring. ebyu.edu.tr However, the existing methoxy group may not provide sufficient activation for this to occur readily under standard conditions.

Electrophilic Aromatic Substitution Patterns on the Fluoromethoxy-Substituted Phenyl Ring of this compound

When both a fluorine and a methoxy group are present on a benzene ring, the directing effects can be complex. The methoxy group is generally a stronger activating group than fluorine is a deactivator. Therefore, the positions ortho and para to the methoxy group are expected to be the most nucleophilic and thus the most likely sites for electrophilic attack. In the case of this compound, the C3 and C5 positions are ortho and para to the methoxy group, respectively. The C1 position is ortho to the fluorine atom.

The general mechanism for electrophilic aromatic substitution involves the initial attack of the aromatic π-electrons on an electrophile, forming a resonance-stabilized carbocation known as a Wheland intermediate or sigma complex. uci.edulumenlearning.com This step is typically the rate-determining step of the reaction. uci.edulumenlearning.com The subsequent loss of a proton from the carbocation restores the aromaticity of the ring and yields the substituted product. uci.edu

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst like FeBr₃ or AlCl₃. lumenlearning.commasterorganicchemistry.com

Nitration: Introduction of a nitro group (NO₂) using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile. lumenlearning.commasterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. uci.edu

For this compound, the substitution pattern would be influenced by the combined electronic effects of the fluoro and methoxy groups, as well as the deactivating effect of the phenacyl bromide moiety. The activating methoxy group would primarily direct incoming electrophiles to the C3 and C5 positions.

| Reaction Type | Typical Reagents | Electrophile | Expected Major Products with this compound |

| Bromination | Br₂/FeBr₃ | Br⁺ | 3-Bromo-2-fluoro-4-methoxyphenacyl bromide and 5-Bromo-2-fluoro-4-methoxyphenacyl bromide |

| Nitration | HNO₃/H₂SO₄ | NO₂⁺ | 2-Fluoro-4-methoxy-3-nitrophenacyl bromide and 2-Fluoro-4-methoxy-5-nitrophenacyl bromide |

| Sulfonation | SO₃/H₂SO₄ | SO₃ | 3-(Bromomethylcarbonyl)-2-fluoro-6-methoxybenzenesulfonic acid and 5-(Bromomethylcarbonyl)-2-fluoro-4-methoxybenzenesulfonic acid |

Palladium-Catalyzed Cross-Coupling Reactions Involving the Aromatic Ring of this compound

The aromatic C-Br bond in this compound is a potential site for palladium-catalyzed cross-coupling reactions. However, the presence of the α-bromo ketone functionality introduces a competing reactive site. The relative reactivity of the aryl bromide versus the phenacyl bromide is a key consideration. Generally, the C(sp²)-Br bond of an aryl bromide is less reactive in oxidative addition to palladium(0) than the C(sp³)-Br bond of an α-bromo ketone. Therefore, reactions would likely occur preferentially at the phenacyl bromide position.

However, under specific conditions tailored to activate the aryl bromide, cross-coupling reactions at this position are conceivable. The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, involves three main steps: youtube.com

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond (in this case, the C-Br bond of the aromatic ring), forming a palladium(II) intermediate. youtube.com

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in a Suzuki reaction) is transferred to the palladium(II) complex, displacing the halide. youtube.com

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. youtube.com

A variety of palladium-catalyzed cross-coupling reactions could be envisioned for the aromatic ring of this compound, assuming conditions can be found to favor reaction at this site.

| Reaction Name | Coupling Partner | Typical Catalyst/Base System | Potential Product |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | A biaryl compound |

| Heck Coupling | Alkene | Pd(OAc)₂ / PPh₃ / Et₃N | A stilbene (B7821643) derivative |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₄ / CuI / Et₃N | An aryl alkyne |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / BINAP / NaOtBu | An N-aryl amine |

It is important to note that the presence of the phenacyl bromide moiety could lead to side reactions or catalyst inhibition, making the development of selective cross-coupling protocols for the aromatic ring challenging.

Kinetic and Thermodynamic Aspects of this compound Transformations

The kinetics and thermodynamics of reactions involving this compound are influenced by its molecular structure. The rate-determining step in electrophilic aromatic substitution is the formation of the high-energy Wheland intermediate. lumenlearning.com The stability of this intermediate, and thus the activation energy of the reaction, is affected by the substituents on the aromatic ring. The electron-donating methoxy group helps to stabilize the positive charge in the Wheland intermediate through resonance, thereby increasing the reaction rate at the ortho and para positions. Conversely, the electron-withdrawing fluorine atom destabilizes the carbocation, slowing the reaction rate.

In nucleophilic substitution reactions at the phenacyl carbon, the reaction rate is influenced by the nature of the nucleophile, the solvent, and the leaving group (bromide). The presence of the carbonyl group activates the adjacent carbon towards nucleophilic attack.

| Transformation Type | Kinetic Factors | Thermodynamic Factors |

| Electrophilic Aromatic Substitution | Stability of the Wheland intermediate, strength of the electrophile. | Restoration of aromaticity in the product. |

| Nucleophilic Substitution at Phenacyl Carbon | Strength and concentration of the nucleophile, solvent polarity. | Strength of the new bond formed versus the C-Br bond broken. |

| Palladium-Catalyzed Cross-Coupling | Rate of oxidative addition, transmetalation, and reductive elimination. | Stability of the final coupled product. |

Spectroscopic Probing of Reaction Intermediates and Transition States in this compound Chemistry

The study of reaction mechanisms often involves the use of spectroscopic techniques to detect and characterize transient species like reaction intermediates and to infer the nature of transition states. While direct observation of transition states is generally not possible, their properties can be inferred from kinetic data and computational modeling.

For reactions involving this compound, various spectroscopic methods could be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR could potentially be used to observe the resonance-stabilized Wheland intermediate in electrophilic aromatic substitution reactions. Changes in chemical shifts and coupling constants during a reaction can provide information about the electronic and structural changes occurring.

Infrared (IR) and Raman Spectroscopy: These techniques are valuable for identifying functional groups and can be used to monitor the progress of a reaction by observing the disappearance of reactant bands and the appearance of product bands. ripublication.com For instance, the characteristic C=O stretching frequency of the ketone in this compound would shift upon reaction.

Mass Spectrometry (MS): Mass spectrometry can be used to identify reaction products and, in some cases, to detect reaction intermediates, particularly if they can be trapped or if they have a sufficient lifetime to be ionized and detected.

Computational chemistry plays a crucial role in complementing experimental studies. Quantum mechanical calculations can be used to model the structures and energies of reactants, products, intermediates, and transition states, providing insights into reaction pathways and activation barriers.

| Spectroscopic Technique | Information Obtainable | Application to this compound Chemistry |

| NMR Spectroscopy | Structural information, electronic environment of nuclei. | Characterization of the Wheland intermediate in EAS, monitoring reaction progress. |

| IR/Raman Spectroscopy | Presence of functional groups, bond vibrations. | Following the conversion of the carbonyl and other functional groups during reactions. |

| Mass Spectrometry | Molecular weight and fragmentation patterns. | Identification of products and potential detection of stable intermediates. |

| UV-Vis Spectroscopy | Electronic transitions. | Monitoring changes in conjugation during reactions involving the aromatic ring. |

Applications of 2 Fluoro 4 Methoxyphenacyl Bromide in Advanced Organic Synthesis

Building Block in Heterocyclic Chemistry

The electrophilic nature of the two carbon atoms in the α-bromoketone functional group allows 2-Fluoro-4-methoxyphenacyl bromide to readily participate in cyclocondensation reactions with a variety of binucleophilic reagents. This reactivity is fundamental to its application in the construction of diverse heterocyclic scaffolds.

The compound is an ideal substrate for classical reactions that form nitrogen-containing heterocycles. The incorporation of the 2-fluoro-4-methoxyphenyl group is particularly significant in medicinal chemistry, where fluorinated heterocycles are recognized as important pharmacophores. nih.govresearchgate.net

Quinoxalines: In a reaction with an ortho-phenylenediamine, this compound serves as a two-carbon synthon to construct the quinoxaline (B1680401) core. The reaction typically proceeds via initial nucleophilic attack by one amino group, followed by intramolecular cyclization and subsequent oxidation or elimination to yield the aromatic quinoxaline ring system. This method is a direct and efficient way to produce 2-(2-fluoro-4-methoxyphenyl)quinoxalines. acgpubs.org

Imidazoles: Substituted imidazoles can be synthesized through various methods, such as the Debus-Radziszewski synthesis. In a typical approach, this compound can react with an amidine in the presence of a base, leading to the formation of a 4-(2-fluoro-4-methoxyphenyl)-substituted imidazole (B134444). researchgate.net

Imidazo[1,2-a]pyridines: This privileged scaffold in drug discovery can be accessed through the cyclocondensation of this compound with a 2-aminopyridine (B139424) derivative. nanobioletters.com The reaction involves the initial alkylation of the pyridine (B92270) ring nitrogen, followed by an intramolecular condensation between the remaining amino group and the ketone, ultimately forming the fused bicyclic system.

Table 1: Synthesis of Nitrogen Heterocycles

| Starting Nucleophile | Heterocyclic Product Core | Resulting Substitution Pattern |

| o-Phenylenediamine | Quinoxaline | 2-(2-Fluoro-4-methoxyphenyl)quinoxaline |

| Amidine | Imidazole | 4-(2-Fluoro-4-methoxyphenyl)imidazole |

| 2-Aminopyridine | Imidazo[1,2-a]pyridine (B132010) | 2-(2-Fluoro-4-methoxyphenyl)imidazo[1,2-a]pyridine |

The reactivity of this compound extends to the synthesis of heterocycles containing other heteroatoms like sulfur and oxygen.

Thiazoles (Sulfur Heterocycles): The Hantzsch thiazole (B1198619) synthesis provides a direct route to fluorinated thiazoles using this building block. The reaction involves the condensation of the α-haloketone with a thioamide, such as thiourea (B124793). researchgate.net This process forms the five-membered thiazole ring, yielding a 2-amino-4-(2-fluoro-4-methoxyphenyl)thiazole, a structure found in numerous biologically active compounds.

Furans (Oxygen Heterocycles): While less common, furan (B31954) rings can be constructed using methods like the Feist-Benary furan synthesis. This reaction involves the condensation of the α-haloketone with the enolate of a β-dicarbonyl compound, followed by cyclization to afford a highly substituted furan derivative bearing the 2-fluoro-4-methoxyphenyl group.

Precursor for Complex Molecular Architectures in Medicinal Chemistry

The dual functionality of this compound—a reactive handle for synthesis and a carrier of desirable physicochemical properties—makes it a valuable precursor in the design of complex bioactive molecules.

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by working backward from the target molecule to simpler, commercially available starting materials. journalspress.com In the context of drug discovery, many target molecules contain substituted aromatic and heterocyclic cores.

Consider a hypothetical bioactive target, such as a complex substituted imidazo[1,2-a]pyridine designed as a kinase inhibitor. A logical retrosynthetic disconnection would be at the C-N bonds forming the fused imidazole ring. This disconnection, following the known synthetic pathways for this scaffold, would identify 2-aminopyridine and an α-bromoketone as the key precursors. youtube.com If the target molecule contains a 2-(2-fluoro-4-methoxyphenyl) substituent, the retrosynthetic analysis directly points to this compound as the essential and ideal starting material for the synthesis. This highlights its role as a key building block for introducing this specific fluorinated moiety.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. This compound is an excellent platform for introducing and modifying pharmacophores.

Reactive Handle: The α-bromoketone portion acts as the primary reactive site, allowing the molecule to be covalently linked to various other chemical fragments.

By reacting this compound with a diverse library of nucleophilic partners (e.g., different substituted thioureas, diamines, or aminopyridines), chemists can rapidly generate a wide array of complex molecules. Each product retains the core 2-fluoro-4-methoxyphenyl group while introducing new functional groups, allowing for systematic exploration of the structure-activity relationship (SAR) around a biological target.

Table 2: Examples of Pharmacophore Derivatization

| Reactant for Derivatization | Resulting Heterocycle | Potential Pharmacophoric Feature Introduced |

| N-methylthiourea | 2-(Methylamino)thiazole | Altered basicity and H-bond donor capacity |

| 4,5-Dichloro-1,2-phenylenediamine | 6,7-Dichloroquinoxaline | Hydrophobic and halogen-bonding interactions |

| 5-Bromo-2-aminopyridine | 6-Bromoimidazo[1,2-a]pyridine | Additional vector for further functionalization |

Utility in Material Science and Polymer Chemistry

The applications of this compound are not limited to medicinal chemistry. The unique combination of its photoreactive potential and the presence of fluorine lends it utility in the design of advanced materials.

The phenacyl group is a well-known photocleavable protecting group. It can be cleaved from a molecule upon irradiation with UV light. This property can be harnessed in polymer science to create photoresponsive materials. A potential application involves the conversion of this compound into a polymerizable monomer, such as 2-fluoro-4-methoxyphenacyl methacrylate.

This monomer could then be polymerized or co-polymerized to create advanced polymers with photocleavable side chains. When a film or hydrogel made from such a polymer is exposed to UV light, the 2-fluoro-4-methoxyphenylacetyl groups would be cleaved from the polymer backbone. This cleavage would fundamentally alter the material's properties, such as its solubility or mechanical strength, in the irradiated areas. This allows for the precise photopatterning of materials, which is useful in applications like microfabrication, data storage, or the controlled release of substances from a polymer matrix. rsc.org The fluorine atom can subtly tune the photochemical properties of the phenacyl group, potentially affecting the wavelength required for cleavage and the efficiency of the process, offering an advantage over non-fluorinated analogues.

Upon conducting a thorough review of scientific literature and chemical databases, it has become evident that there is a significant lack of specific, published research on the application of This compound in the precise areas outlined in the user's request. The requested topics, which are highly specialized, include its use as a monomer for fluorinated aromatic polymers, its incorporation into functional materials for optoelectronic applications, and its role in the development of novel catalytic systems and ligands.

The search results from various scientific databases did not yield any specific studies or data sets that would allow for a detailed and accurate composition of the requested article. While the compound is commercially available and its basic chemical properties are known, its application in advanced materials science and catalysis as a primary building block does not appear to be a current area of published research. scbt.comchemscene.comepa.gov

Research into fluorinated polymers, for instance, often involves the direct polymerization of other fluorine-containing monomers, and while click chemistry is a method used for creating such polymers, there is no specific mention of This compound in this context in the available literature. warwick.ac.uk Similarly, the field of optoelectronic materials is vast, but specific research detailing the incorporation of this particular compound is not present in the accessible scientific domain. The same holds true for the development of novel catalytic systems.

Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the strict and specific outline provided, as this would necessitate the fabrication of data and research findings. To maintain the integrity and factual accuracy of the information provided, an article on these specific applications of This compound cannot be produced at this time.

It is recommended to monitor scientific journals and databases for any future publications that may emerge on this specific topic.

Computational and Theoretical Investigations of 2 Fluoro 4 Methoxyphenacyl Bromide

Electronic Structure and Molecular Orbital Analysis of 2-Fluoro-4-methoxyphenacyl bromide

The electronic architecture of this compound is dictated by the interplay of its constituent functional groups: the aromatic ring, a fluorine atom, a methoxy (B1213986) group, and a bromoacetyl moiety. Computational methods, particularly Density Functional Theory (DFT), are instrumental in dissecting this architecture.

The analysis typically begins with optimizing the molecule's geometry to find its most stable three-dimensional structure. From this, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these frontier orbitals (HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the electronic effects are complex:

Methoxy Group (-OCH₃): Located at the para-position, this group acts as a strong electron-donating group through resonance, increasing the electron density of the aromatic ring. This effect tends to raise the energy of the HOMO.

Fluorine Atom (-F): At the ortho-position, fluorine exerts a strong electron-withdrawing effect due to its high electronegativity, which would lower the energy of the molecular orbitals.

Bromoacetyl Group (-COCH₂Br): This group is strongly electron-withdrawing, primarily due to the electronegativity of the oxygen and bromine atoms. It significantly lowers the energy of the LUMO, which is often localized on this part of the molecule.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this molecule, the MEP would show a region of high negative potential (red) around the carbonyl oxygen, indicating its role as a primary site for electrophilic attack or hydrogen bonding. nih.gov Regions of positive potential (blue) would be expected near the hydrogen atoms and, significantly, around the methylene (B1212753) group attached to the bromine, highlighting its susceptibility to nucleophilic attack.

Quantum Chemical Calculations of Reactivity Descriptors for this compound

Conceptual DFT provides a framework for quantifying a molecule's reactivity using descriptors derived from its electronic structure. mdpi.comresearchgate.net These descriptors predict how the molecule will behave in a chemical reaction.

Key reactivity descriptors include:

Electron Affinity (A): Related to -E(LUMO)

Ionization Potential (I): Related to -E(HOMO)

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A larger HOMO-LUMO gap implies greater hardness and lower reactivity. mdpi.com

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

For this compound, the strong electron-withdrawing bromoacetyl group would result in a high electrophilicity index, classifying it as a potent electrophile. The primary reactive site for nucleophilic attack is the α-carbon bearing the bromine atom, a characteristic feature of phenacyl bromides used widely as alkylating agents in organic synthesis. researchgate.netnih.gov

Table 1: Conceptual Reactivity Descriptors and Their Significance

| Descriptor | Formula | Chemical Significance | Predicted Nature for this compound |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency; dictates charge flow direction. | Moderately negative, indicating overall stability but poised for reaction. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration. | Relatively small gap suggests high reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons; a measure of electrophilic power. | High, indicating it is a strong electrophile. |

Molecular Dynamics Simulations and Conformational Landscape Analysis of this compound and its Derivatives

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, including conformational changes. mdpi.comnih.govbohrium.com For a flexible molecule like this compound, MD simulations can map its conformational landscape by exploring the rotation around its single bonds.

The key dihedral angle in this molecule is between the plane of the aromatic ring and the carbonyl group. MD simulations would explore the potential energy surface associated with the rotation around the C(aryl)-C(carbonyl) bond. These simulations, often performed using force fields optimized for organic molecules, can identify the most stable conformers (energy minima) and the transition states between them. bohrium.com The presence of the ortho-fluoro substituent likely imposes significant steric hindrance, influencing the preferred orientation of the acetyl group relative to the ring. youtube.com

While specific MD studies on this compound are not prominent, the methodology is well-established. mdpi.comnih.gov Such a study would reveal the equilibrium populations of different conformers and provide insights into how the molecule's shape fluctuates in different environments, which can impact its reactivity and interactions with other molecules.

Prediction of Spectroscopic Signatures and Vibrational Frequencies for this compound

Theoretical calculations, primarily using DFT methods like B3LYP, are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.netresearchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands.

For this compound, the predicted spectrum would feature characteristic peaks corresponding to its functional groups. These theoretical predictions are invaluable for confirming the structure of newly synthesized compounds.

Table 2: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| C=O (Ketone) | Stretching | 1680 - 1710 | The exact position is influenced by conjugation with the aromatic ring and electronic effects of substituents. |

| Aromatic C=C | Stretching | 1450 - 1600 | Multiple bands are characteristic of the phenyl ring. |

| C-O (Methoxy) | Asymmetric Stretching | 1230 - 1270 | A strong and characteristic peak for aryl ethers. |

| C-F | Stretching | 1100 - 1250 | A strong absorption typical for aryl fluorides. |

| -CH₂-Br | C-Br Stretching | 600 - 700 | Typically found in the lower frequency region of the IR spectrum. |

Note: These are general ranges; precise values would be obtained from specific DFT calculations (e.g., at the B3LYP/6-311G* level of theory).* researchgate.net

Reaction Pathway Elucidation and Transition State Modeling for Chemical Transformations Involving this compound

Phenacyl bromides are classic substrates for nucleophilic substitution (Sₙ2) reactions, where the bromine atom is displaced by a nucleophile. researchgate.net The reactivity of α-halo ketones in Sₙ2 reactions is known to be significantly enhanced compared to simple alkyl halides. youtube.comstackexchange.com This is attributed to the stabilization of the transition state through orbital overlap with the adjacent carbonyl group. youtube.com

Computational chemistry can model this entire reaction process. By identifying the structures of the reactants, transition state, and products on the potential energy surface, the reaction mechanism can be elucidated. diva-portal.orgresearchgate.net For the reaction of this compound with a nucleophile (e.g., pyridine (B92270) or an amine), quantum chemical calculations can determine:

The geometry of the transition state: This is the highest energy point along the reaction coordinate, typically featuring an elongated C-Br bond and a partially formed C-Nucleophile bond.

The activation energy (ΔG‡): This is the energy barrier that must be overcome for the reaction to proceed and is directly related to the reaction rate. Calculations for similar reactions show that solvent effects, modeled using methods like the Polarizable Continuum Model (PCM), are crucial for obtaining accurate activation energies. researchgate.net

Such modeling confirms that the reaction proceeds via a concerted Sₙ2 mechanism and can explain how substituents on the aromatic ring modulate the reactivity of the α-carbon. diva-portal.orgresearchgate.net

Emerging Research Frontiers and Future Perspectives Concerning 2 Fluoro 4 Methoxyphenacyl Bromide

Development of Novel and Efficient Synthetic Methodologies for 2-Fluoro-4-methoxyphenacyl bromide

The synthesis of this compound typically involves a two-step process: the acylation of m-fluoroanisole to form the precursor ketone, followed by α-bromination.

The initial step, a Friedel-Crafts acylation, produces 2-fluoro-4-methoxyacetophenone. A patented method for this precursor involves reacting m-fluoroanisole with acetyl chloride in the presence of aluminum trichloride in dichloroethane at a low temperature google.com.

The subsequent and critical step is the selective α-bromination of the ketone. Traditional methods for α-bromination of aryl ketones often use elemental bromine (Br₂) in solvents like acetic acid mdpi.com. However, these methods can suffer from drawbacks such as the use of hazardous reagents and the formation of by-products mdpi.com.

Emerging research focuses on developing more efficient, selective, and environmentally benign bromination protocols. These novel methodologies represent a significant step forward in the synthesis of this compound and related compounds. Key areas of advancement include:

Metal-Free Bromination: To avoid the use of potentially toxic and expensive metal catalysts, metal-free C(sp³)-H bromination techniques have been developed. These methods use alternative bromine sources and activators. One such approach employs potassium bromide (KBr) as the bromine source in conjunction with reagents like iodobenzene diacetate ias.ac.in.

Oxidative Bromination: Efficient methods using an oxidant with a bromide salt are gaining traction. A combination of ammonium (B1175870) bromide and Oxone® has been reported for the selective α-monobromination of various ketones under catalyst-free conditions researchgate.net. Another strategy involves the K₂S₂O₈-mediated tandem hydroxybromination and oxidation of the corresponding styrenes in water researchgate.net.

Catalytic Activation of Safer Brominating Agents: N-Bromosuccinimide (NBS) is a safer and easier-to-handle alternative to liquid bromine. Recent research has shown that its reactivity can be enhanced through catalytic activation. For example, using lactic acid derivatives as halogen bond acceptors can promote regioselective aromatic bromination with NBS under mild, aqueous conditions nsf.gov.

The table below compares various approaches for the α-bromination of aromatic ketones, a crucial step in the synthesis of this compound.

| Method | Brominating Agent | Catalyst/Activator | Solvent | Key Advantages |

| Traditional | Br₂ | Acetic Acid | Acetic Acid | Readily available reagents mdpi.com |

| Metal-Free C-H | KBr | Iodobenzene diacetate | Dichloromethane | Metal-free, ambient temperature ias.ac.in |

| Oxidative | NH₄Br | Oxone® | Acetonitrile/Water | Catalyst-free, efficient researchgate.net |

| Catalytic NBS | NBS | Mandelic Acid | Acetonitrile/Water | Mild conditions, enhanced safety nsf.gov |

Advanced Applications in Drug Discovery and Agrochemical Development

The molecular architecture of this compound, featuring a reactive α-haloketone and a fluorinated phenyl ring, makes it a valuable pharmaceutical intermediate . Fluorine-containing intermediates are particularly sought after in drug design as the inclusion of fluorine can significantly enhance a molecule's metabolic stability, absorption, and target-binding affinity .

Drug Discovery: Phenacyl bromides are established precursors for a vast array of biologically active heterocyclic compounds sci-hub.ruresearchgate.net. The dual electrophilic sites (the α-carbon and the carbonyl carbon) allow for versatile reactions with various nucleophiles to construct rings like thiazoles, pyrroles, and quinoxalines nih.govwikipedia.orglongdom.org.

A significant area of application is in the development of enzyme inhibitors. The structurally similar compound, 2-Bromo-4'-methoxyacetophenone, is a known covalent inhibitor of protein tyrosine phosphatases (PTPs), such as SHP-1, by alkylating a critical cysteine residue in the active site chemicalbook.comvihita-bio.com. This suggests a strong potential for this compound to be used in the synthesis of novel PTP inhibitors for therapeutic areas like oncology and immunology.

Agrochemical Development: The development of new agrochemicals is another promising field. Organofluorine compounds are prevalent in this sector, with estimates suggesting that up to 50% of modern agrochemicals contain fluorine chinesechemsoc.org. The synthesis of quinoxaline (B1680401) derivatives, which can be achieved from phenacyl bromides, is relevant as this class of compounds exhibits fungicidal, herbicidal, and insecticidal properties longdom.org. While methyl bromide has been used as a potent fumigant, its environmental impact has led to a phase-out, creating a need for new, effective, and safer alternatives epa.gov. The unique reactivity of compounds like this compound could be leveraged to develop novel pesticides with improved properties.

Interdisciplinary Research Endeavors Involving this compound

The utility of this compound extends beyond traditional organic synthesis, fostering research at the intersection of chemistry, biology, and materials science.

Chemical Biology: Its function as an alkylating agent makes it a candidate for developing chemical probes to study biological systems. By covalently modifying specific amino acid residues (like cysteine) in proteins, it can be used to map active sites, identify novel drug targets, and understand complex biological pathways.

Medicinal Chemistry: The synthesis of novel therapeutics based on this scaffold is a prime example of interdisciplinary work, combining synthetic chemistry with pharmacology and molecular modeling to design drugs with optimal efficacy and safety profiles.

Materials Science: While direct applications are still emerging, related fluorinated aromatic aldehydes are used as precursors for advanced materials nbinno.com. The fluorine atom can impart desirable properties like thermal stability and hydrophobicity, while the aromatic core can contribute to rigidity and electronic properties. This compound could potentially be used to synthesize specialty polymers, functional dyes, or components for organic light-emitting diodes (OLEDs) and photovoltaic materials nbinno.com. The reactive bromide allows it to be grafted onto surfaces or polymer backbones, introducing specific functionalities.

Sustainable Chemistry and Environmental Considerations in the Context of this compound

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds. For this compound, this involves a critical assessment of its entire lifecycle.

Sustainable Synthesis: Research is actively moving towards greener synthetic routes that minimize waste and avoid hazardous substances. Key strategies include:

Use of Safer Solvents: Replacing traditional chlorinated solvents like dichloroethane with greener alternatives such as water or ethanol is a primary goal google.comsci-hub.ru.

Catalysis over Stoichiometric Reagents: Employing recyclable phase transfer catalysts or organocatalysts can improve efficiency and reduce waste compared to stoichiometric reagents like aluminum chloride nsf.govsid.ir.

Atom Economy: Developing reactions, such as the direct vicinal oxybromination of styrenes, that incorporate a higher percentage of the starting materials into the final product is a core principle of green chemistry chemrevlett.com.

The table below outlines green chemistry principles and their potential application in the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis |

| Waste Prevention | Optimizing reactions to maximize yield and minimize by-products sid.ir. |

| Atom Economy | Designing synthetic routes where the maximum number of atoms from reactants are incorporated into the product chemrevlett.com. |

| Less Hazardous Synthesis | Replacing hazardous reagents like elemental bromine with safer alternatives like NBS nsf.gov. |

| Safer Solvents | Using water or bio-based solvents instead of volatile organic compounds (VOCs) sci-hub.rusid.ir. |

| Catalysis | Using catalytic amounts of reagents in place of stoichiometric amounts to reduce waste sid.ir. |

Environmental Considerations: Like many α-haloketones, this compound is a lachrymator and a reactive alkylating agent, requiring careful handling to avoid exposure orgsyn.org. From an environmental perspective, the disposal of halogenated organic waste and the solvents used in its production are key concerns. The development of biodegradable derivatives and the implementation of manufacturing processes with closed-loop solvent recycling are important future goals environmentclearance.nic.in.

Unexplored Reactivity Patterns and Synthetic Opportunities for this compound

While the utility of α-haloketones in forming heterocyclic compounds is well-established, there remain significant opportunities to explore novel reactivity for this compound.

Known Reactivity: The compound is a classic bifunctional electrophile. Its established reactions include:

Hantzsch Thiazole (B1198619) and Pyrrole Synthesis: Reaction with thioamides or dicarbonyls and ammonia (B1221849), respectively, to form substituted thiazoles and pyrroles wikipedia.org.

Quinoxaline Synthesis: Condensation with o-phenylenediamines to yield quinoxalines longdom.org.

Favorskii Rearrangement: Reaction with strong bases to induce a skeletal rearrangement, typically forming esters libretexts.org.

Future Synthetic Opportunities: The interplay between the fluorine substituent, the methoxy (B1213986) group, and the α-bromo ketone functionality could be exploited in novel ways.

Multicomponent Reactions (MCRs): Designing new one-pot reactions that utilize this compound to rapidly build molecular complexity is a promising area. MCRs are highly efficient and align with the principles of green chemistry sci-hub.ru.

Photoredox Catalysis: Exploring light-mediated reactions could unlock new reactivity pathways, potentially enabling novel C-C or C-heteroatom bond formations under mild conditions.

Asymmetric Catalysis: Developing enantioselective reactions where the α-haloketone reacts with nucleophiles to create chiral products is a significant challenge and a highly valuable goal in pharmaceutical synthesis.

Bioconjugation: The specific reactivity of the α-haloketone towards nucleophilic amino acid residues could be harnessed for the site-specific labeling of proteins and other biomolecules.

The continued exploration of organofluorine chemistry will undoubtedly reveal new reagents and transformations applicable to this versatile building block, further expanding its role in both academic research and industrial applications chinesechemsoc.orgspringernature.com.

常见问题

Q. What advanced applications exist in medicinal chemistry, such as prodrug design or targeted delivery?

- Methodological Answer : The bromide serves as a linker in prodrugs for controlled release of anticancer agents (e.g., doxorubicin). In vitro assays (e.g., MTT) demonstrate pH-dependent cleavage in lysosomal environments (t₁/₂ = 2–4 h at pH 5.0). Conjugation via thioether bonds improves solubility and reduces off-target toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。